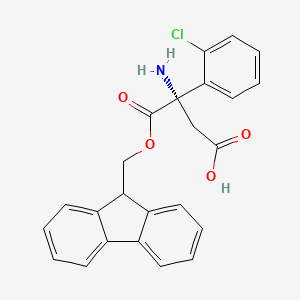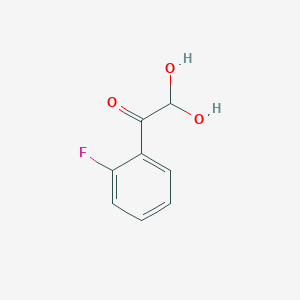![molecular formula C10H8N4 B13820669 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines.
準備方法
The synthesis of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the condensation of aromatic amines with pyrazolone derivatives in the presence of suitable catalysts and solvents. For example, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) has been widely studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a fluorescent sensor and as a biologically active compound with antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of materials with specific photophysical properties .
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles. These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) lies in its specific photophysical and biological properties, which make it suitable for a wide range of applications .
特性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
3-methyl-2H-pyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14) |
InChIキー |
ZQSKDUJFZDLMQK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)N=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


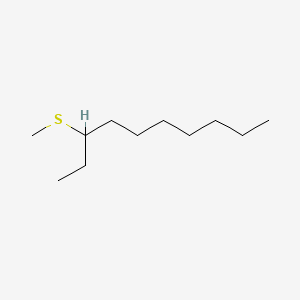
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
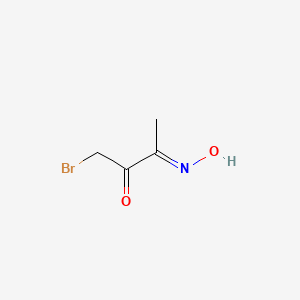
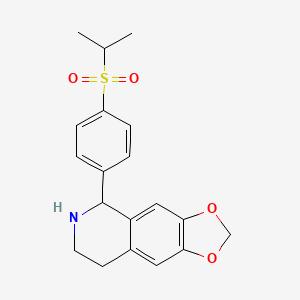
![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
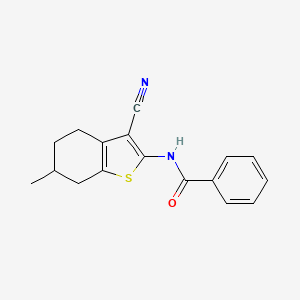
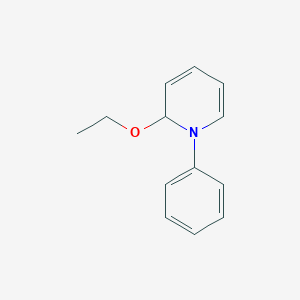
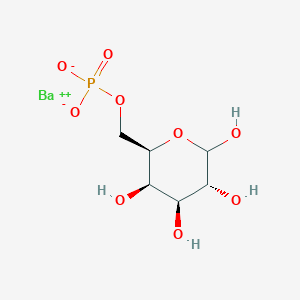

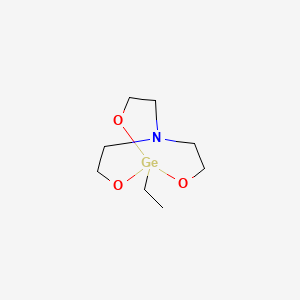
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
